4-Methyl-1H-benzotriazole

Catalog No.
S1485847
CAS No.
29878-31-7
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1H-benzotriazole

CAS Number

29878-31-7

Product Name

4-Methyl-1H-benzotriazole

IUPAC Name

4-methyl-2H-benzotriazole

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)

InChI Key

CMGDVUCDZOBDNL-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NNN=C12

Synonyms

4-Methyl-1H-benzotriazole; 7-Methyl-1H-benzotriazole; 4-Methyl-1,2,3-benzotriazole; 4-Methyl-1H-benzo[d][1,2,3]triazole;

Canonical SMILES

CC1=CC=CC2=NNN=C12

The exact mass of the compound 4-Methyl-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Corrosion inhibitors -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methyl-1H-benzotriazole (4-MeBT) is a highly effective, nitrogen-rich heterocyclic corrosion inhibitor primarily utilized to protect copper and its alloys in demanding industrial environments. As a specific isomer of the widely used tolyltriazole (TTA) mixture, 4-MeBT features a methyl group on the 4-position of the benzotriazole ring, which enhances the hydrophobicity and thermal stability of the resulting protective organometallic film compared to unsubstituted 1H-benzotriazole (BTA). In procurement contexts, isolating the pure 4-MeBT isomer from the generic TTA mixture is critical for advanced formulations—such as aerospace de-icing fluids, precision coolants, and pharmaceutical intermediates—where strict stoichiometric control, specific degradation kinetics, and predictable solubility are required to ensure batch-to-batch reproducibility[1].

Substituting pure 4-Methyl-1H-benzotriazole with commercial tolyltriazole (TTA, CAS 29385-43-1) introduces significant operational variability, as TTA is an uncontrolled mixture of 4-methyl and 5-methyl isomers. These two isomers possess drastically different environmental and toxicological profiles; for instance, the 5-methyl isomer degrades nearly ten times faster in activated sludge than the 4-methyl isomer, leading to unpredictable depletion rates of the corrosion inhibitor reserve in closed-loop systems [1]. Furthermore, substituting with unsubstituted 1H-benzotriazole (BTA) sacrifices the enhanced hydrophobicity provided by the methyl group, resulting in a protective film that is more vulnerable to breakdown in high-temperature or chlorine-rich environments. For precision manufacturing, relying on the pure 4-MeBT isomer is the only way to guarantee consistent film formation, predictable fluid lifespan, and stable ecotoxicological performance [2].

Active Reserve Persistence in Biological Environments

In systems exposed to biological activity, the isomeric structure of methylbenzotriazoles dictates their persistence. Compound-specific isotope analysis and degradation tracking in activated sludge reveal that 4-Methyl-1H-benzotriazole has a biodegradation half-life of 8.5 days. In stark contrast, its isomer 5-Methyl-1H-benzotriazole degrades with a half-life of just 0.9 days [1]. When using a mixed tolyltriazole product, the 5-isomer fraction depletes rapidly, altering the inhibitor concentration and formulation stoichiometry over time.

Evidence DimensionBiodegradation half-life in activated sludge
Target Compound Data8.5 days
Comparator Or Baseline0.9 days (5-Methyl-1H-benzotriazole)
Quantified Difference4-MeBT persists 9.4 times longer than the 5-methyl isomer.
ConditionsAerobic biological degradation in activated sludge batch experiments.

For long-term closed-loop cooling systems and antifreeze formulations, the slower degradation of the 4-isomer ensures a prolonged, stable reserve of active corrosion inhibitor.

Aquatic Ecotoxicity and Environmental Safety Profile

The position of the methyl group significantly impacts the acute aquatic toxicity of the triazole. Matrixed toxicity studies on multicellular aquatic organisms demonstrate that the 5-methyl isomer is consistently more toxic than the 4-methyl isomer. Specifically, the LC50 and EC50 values for 5-Methyl-1H-benzotriazole are approximately 30% lower (indicating higher toxicity) than those for 4-Methyl-1H-benzotriazole across tested species[1].

Evidence DimensionAcute aquatic toxicity (LC50 / EC50)
Target Compound Data~30% higher LC50/EC50 values (lower toxicity)
Comparator Or Baseline5-Methyl-1H-benzotriazole (higher toxicity)
Quantified Difference4-MeBT exhibits approximately 30% lower acute toxicity to multicellular aquatic organisms.
ConditionsStandardized aquatic toxicity assays on multicellular organisms.

Procuring the pure 4-isomer allows formulators of de-icing fluids and open-system coolants to meet stricter environmental discharge thresholds by avoiding the more toxic 5-isomer.

Advanced Oxidation Process (AOP) Treatability

While 4-Methyl-1H-benzotriazole is highly persistent in standard biological sludge, it is highly susceptible to targeted chemical degradation via Advanced Oxidation Processes (AOP). Theoretical and experimental kinetic studies show that 4-MeBT reacts with hydroxyl radicals (·OH) at a rate constant of 1.81 × 10¹⁰ M⁻¹ s⁻¹ at 298 K. This is more than double the reaction rate of unsubstituted 1H-benzotriazole (8.26 × 10⁹ M⁻¹ s⁻¹) [1].

Evidence DimensionReaction rate constant with hydroxyl radicals (·OH)
Target Compound Data1.81 × 10¹⁰ M⁻¹ s⁻¹
Comparator Or Baseline8.26 × 10⁹ M⁻¹ s⁻¹ (1H-benzotriazole)
Quantified Difference4-MeBT degrades 2.19 times faster under ·OH radical attack.
ConditionsAqueous phase ·OH-based advanced oxidation process at 298 K.

Industrial facilities utilizing AOP for wastewater treatment can process 4-MeBT effluents significantly faster than standard BTA, reducing energy costs and residence time in effluent management.

Formulation Reproducibility vs. Mixed Isomers

Commercial tolyltriazole (TTA) is synthesized as an uncontrolled mixture, typically containing 40-50% 4-methylbenzotriazole and 50-60% 5-methylbenzotriazole [1]. Because these isomers have different solubilities, melting points, and degradation kinetics, the use of mixed TTA introduces inherent batch-to-batch variability. Procuring pure 4-Methyl-1H-benzotriazole (CAS 29878-31-7) eliminates this variability, providing a single, defined molecular entity with a precise stoichiometric profile for critical applications [2].

Evidence DimensionIsomeric purity and composition control
Target Compound Data100% defined 4-methyl isomer
Comparator Or BaselineCommercial Tolyltriazole (TTA) (40-50% 4-isomer / 50-60% 5-isomer)
Quantified DifferenceComplete elimination of isomeric fluctuation and batch variability.
ConditionsProcurement specification for precision chemical formulation.

For aerospace, pharmaceutical, and high-end electronics manufacturing, eliminating isomeric variability ensures strict quality control and predictable end-product performance.

Long-Life Closed-Loop Cooling Systems

Because 4-MeBT degrades 9.4 times slower in biological environments than its 5-methyl counterpart, it is the optimal choice for closed-loop industrial coolants and automotive antifreezes where a long-lasting, stable active reserve of corrosion inhibitor is required [1].

Aerospace De-Icing and Anti-Icing Fluids

The pure 4-isomer provides the necessary copper corrosion protection for aircraft components while offering a ~30% reduction in acute aquatic toxicity compared to the 5-isomer, making it highly suitable for environmentally sensitive runway runoff management [2].

Precision Pharmaceutical and Chemical Synthesis

As a pure, single-isomer building block, 4-Methyl-1H-benzotriazole avoids the batch-to-batch stoichiometric fluctuations of commercial tolyltriazole, making it the required precursor for synthesizing specific methyl-substituted triazole derivatives and active pharmaceutical ingredients [3].

High-Throughput AOP Wastewater Facilities

In industrial parks utilizing Advanced Oxidation Processes for effluent treatment, formulations based on 4-MeBT rather than unsubstituted BTA allow for more than twice the degradation speed under hydroxyl radical attack, significantly optimizing wastewater processing throughput [4].

XLogP3

1.4

UNII

QKK8999IZA

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 73 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 73 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (97.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29878-31-7

Wikipedia

4-tolyltriazole

Use Classification

Corrosion inhibitors -> Transformation products

Dates

Last modified: 08-15-2023

Explore Compound Types